3,7-Dimethyl-8-p-sulfophenylxanthine

Description

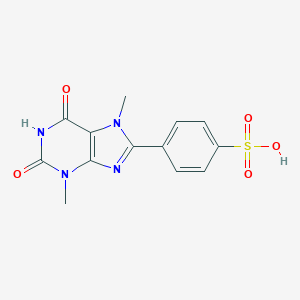

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(3,7-dimethyl-2,6-dioxopurin-8-yl)benzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O5S/c1-16-9-11(17(2)13(19)15-12(9)18)14-10(16)7-3-5-8(6-4-7)23(20,21)22/h3-6H,1-2H3,(H,15,18,19)(H,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQHWMQWFLPDPAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(N=C1C3=CC=C(C=C3)S(=O)(=O)O)N(C(=O)NC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30390926 | |

| Record name | AC1MLSX9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149981-20-4 | |

| Record name | AC1MLSX9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Chemical Transformation Methodologies for 3,7 Dimethyl 8 P Sulfophenylxanthine and Its Analogues

Synthetic Routes for Xanthine (B1682287) Core Construction and p-Sulfophenyl Incorporation

The synthesis of 3,7-Dimethyl-8-p-sulfophenylxanthine hinges on the initial construction of the 8-phenylxanthine (B3062520) core, followed by the introduction of the sulfonic acid moiety. The classical and most versatile approach for creating the 8-substituted xanthine structure is the Traube purine (B94841) synthesis. chemistry-online.comthieme-connect.describd.comslideshare.net This method involves the condensation of a 5,6-diaminopyrimidine with a suitable one-carbon unit, which in the case of 8-arylxanthines, is typically an aromatic aldehyde or a carboxylic acid. chemistry-online.comthieme-connect.de

The key starting material for the synthesis of the target compound is 5,6-diamino-1,3-dimethyluracil (B14760). This intermediate is prepared from 1,3-dimethyl-6-aminouracil through nitrosation to yield 6-amino-1,3-dimethyl-5-nitrosouracil, followed by reduction of the nitroso group to an amino group. biointerfaceresearch.com The resulting 5,6-diamino-1,3-dimethyluracil is then reacted with a p-sulfonated benzoic acid derivative. The condensation can be facilitated by a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (B8375161) (EDAC), to form an intermediate amide, which is then cyclized to the xanthine ring system, often with the aid of reagents like polyphosphoric acid trimethylsilyl (B98337) ester. nih.govacs.org

An alternative to using a pre-sulfonated benzoic acid is to first synthesize 1,3-dimethyl-8-phenylxanthine and then introduce the sulfonate group. This is achieved by reacting 5,6-diamino-1,3-dimethyluracil with benzaldehyde, followed by oxidative cyclization. chemistry-online.com

Alkylation and Sulfonation Strategies for Derivatization

Alkylation of the xanthine core is a critical step in modulating the compound's properties. While the target compound has methyl groups at the N3 and N7 positions, further alkylation at other available nitrogen atoms can be achieved using various alkylating agents. Common reagents include ethyl tosylate, diethyl sulfate, and benzyl (B1604629) bromide, often in the presence of a base like potassium carbonate. biointerfaceresearch.com For instance, N9-alkylation of xanthine derivatives has been successfully performed using these reagents, leading to the formation of xanthinium salts. biointerfaceresearch.com

The introduction of the p-sulfophenyl group is a defining feature of the target molecule. A direct and effective method for sulfonation of the 8-phenyl ring is treatment with chlorosulfonic acid. biointerfaceresearch.com This electrophilic substitution reaction typically occurs at the para position of the phenyl ring due to steric and electronic directing effects. The resulting sulfonic acid group significantly increases the water solubility of the otherwise poorly soluble 8-phenylxanthine derivatives. biointerfaceresearch.com The sulfonic acid can then be converted to a variety of sulfonamides by reacting the corresponding sulfonyl chloride with primary or secondary amines. biointerfaceresearch.com This two-step process allows for the creation of a diverse library of analogues.

Optimization of Synthetic Pathways for Research-Scale Production

For research-scale production, the efficiency and practicality of the synthetic route are paramount. The Traube synthesis remains a robust method, and its optimization often focuses on the cyclization step. The choice of the condensing agent and reaction conditions can significantly impact the yield and purity of the final 8-phenylxanthine. For instance, the use of trimethylsilyl polyphosphate as a cyclizing agent has been shown to be effective. nih.govacs.org

The development of one-pot syntheses for 8-substituted xanthines from 5,6-diaminouracils and carboxaldehydes, promoted by reagents like (bromodimethyl)sulfonium bromide, offers a milder and more efficient alternative to traditional methods, eliminating the need for external oxidants and often providing good yields.

Derivatization and Structural Modification Studies of this compound

The structural framework of this compound offers multiple sites for chemical modification, enabling the synthesis of a wide range of analogues for structure-activity relationship (SAR) studies.

Exploration of Chemical Reaction Profiles (e.g., Oxidation, Reduction, Substitution)

The chemical reactivity of the 8-phenylxanthine core allows for various transformations. The xanthine ring itself can undergo oxidation to form uric acid derivatives, although this is more relevant to its metabolic fate than synthetic derivatization. More controlled oxidation reactions can be employed to introduce hydroxyl groups or other functionalities.

Reduction reactions can be utilized to modify substituents. For example, if a nitro group were introduced onto the phenyl ring, it could be readily reduced to an amino group, which can then be further functionalized.

Substitution reactions are the most common strategy for derivatization. As previously mentioned, the sulfonic acid group on the phenyl ring can be converted to a sulfonamide. The sulfonamide nitrogen can then be further alkylated or acylated. Additionally, the phenyl ring itself can undergo further electrophilic substitution, although the sulfonic acid group is deactivating. The nitrogen atoms of the xanthine ring, if not already fully substituted, are also available for alkylation or arylation.

Development of Functionalized Analogues for Specific Research Applications

The derivatization of this compound and its analogues is often driven by the desire to create compounds with specific biological activities, particularly as antagonists for adenosine (B11128) receptors. The introduction of the sulfonate group was initially a strategy to improve the poor water solubility of 8-phenylxanthines, which limited their therapeutic potential. thieme-connect.de However, the sulfonate group itself can impact receptor affinity. thieme-connect.de

To overcome this, researchers have synthesized a variety of sulfonamide derivatives, which are often more soluble across a wider pH range and can be absorbed orally due to their amphoteric nature. thieme-connect.de By varying the amine used to form the sulfonamide, a wide array of functional groups can be introduced, allowing for the fine-tuning of the molecule's steric and electronic properties to optimize its interaction with biological targets.

For example, long-chain compounds with terminal amino groups have been synthesized to enhance binding to A1 adenosine receptors and to provide a handle for attaching fluorescent probes or affinity columns. The development of lipophilic prodrugs, such as nitrophenyl esters of the sulfonic acid, has also been explored to improve oral bioavailability. nih.govacs.org These esters are designed to be stable in the gastrointestinal tract but are enzymatically cleaved in the body to release the active sulfonic acid. nih.govacs.org

Molecular Pharmacology and Target Interaction of 3,7 Dimethyl 8 P Sulfophenylxanthine

Exploration of Phosphodiesterase Inhibition Potentials

Many xanthine (B1682287) derivatives, most notably theophylline, are known to be non-selective inhibitors of phosphodiesterases (PDEs), the enzymes responsible for the degradation of cAMP and cGMP. biointerfaceresearch.com PDE inhibition leads to an increase in intracellular levels of these second messengers, which can produce physiological effects similar to the activation of Gs-coupled receptors.

While specific studies on the PDE inhibitory activity of 3,7-dimethyl-8-p-sulfophenylxanthine are not available, the general structure-activity relationships of xanthine-based PDE inhibitors suggest a potential for this activity. However, the introduction of a bulky and charged group at the 8-position, such as the p-sulfophenyl group, may significantly alter its interaction with the catalytic site of PDE enzymes compared to smaller, uncharged xanthines like theophylline. Without direct experimental data, the phosphodiesterase inhibition potential of this compound remains speculative but is a plausible secondary mechanism of action.

Identification of Other Potential Molecular Targets and Interaction Mechanisms

Beyond adenosine (B11128) receptor antagonism and potential phosphodiesterase inhibition, the current scientific literature does not provide evidence for other specific molecular targets or interaction mechanisms for this compound. Xanthine derivatives are a well-studied class of compounds, and their pharmacology is predominantly attributed to their effects on adenosine signaling and, to a lesser extent, phosphodiesterase activity. It is possible that the compound interacts with other purinergic receptors or transporters, but this has not been documented. Further research, such as broad-based screening assays and molecular docking studies, would be necessary to identify any additional molecular targets.

Preclinical and in Vitro/in Vivo Research Applications of 3,7 Dimethyl 8 P Sulfophenylxanthine As a Research Tool

Utilization as a Biochemical Probe in Adenosine (B11128) Receptor Characterization and Functional Studies

No specific studies detailing the use of 3,7-Dimethyl-8-p-sulfophenylxanthine as a biochemical probe for adenosine receptor characterization were found in the reviewed literature. Research in this area commonly employs other analogs like 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine, which is noted as a weak, water-soluble A2-adenosine receptor antagonist. scbt.comlgcstandards.com

Investigations in Cellular and Tissue Models

Specific research investigating the effects of this compound in cellular or tissue models is not available in the public domain.

Studies on Neurotransmission and Neural Activity Modulation

There is no available research data concerning the application of this compound in studies of neurotransmission or neural activity.

Research into Inflammatory Responses and Immunomodulation

No studies were identified that investigate the role of this compound in inflammatory responses or immunomodulation.

Cardiovascular System Studies and Vascular Tone Modulation

Information regarding the use of this compound in cardiovascular or vascular tone modulation research is absent from the available literature.

Carotid Body Physiology and Cyclic AMP Pathways

While related xanthines have been used to study carotid body physiology, no such research has been published specifically employing this compound.

Role in Disease Pathomechanism Research (e.g., Parkinson's Disease, Huntington's Disease, Stroke, Sleep Disorders)

No published studies detailing the use of this compound in the investigation of Parkinson's disease, Huntington's disease, stroke, or sleep disorders could be located. The closely related compound, 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine, is listed for research in these areas, but specific findings are not provided in the available data. lgcstandards.com

Analytical and Characterization Methodologies in Research on 3,7 Dimethyl 8 P Sulfophenylxanthine

Chromatographic Techniques for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for assessing the purity of 3,7-Dimethyl-8-p-sulfophenylxanthine and for its isolation from reaction mixtures or biological matrices. bohrium.comnih.gov Reversed-phase HPLC (RP-HPLC) is a commonly utilized mode for the separation of xanthine (B1682287) derivatives. lcms.cz

In a typical RP-HPLC setup for analyzing xanthine compounds, a C18 column is often the stationary phase of choice, demonstrating good separation efficiency. lcms.czcellulosechemtechnol.ro The mobile phase generally consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). lcms.czcellulosechemtechnol.ro For instance, a mobile phase composed of a phosphate (B84403) buffer solution (pH 7.2), acetonitrile, and methanol in a 65:15:20 (v/v/v) ratio has been successfully used for the analysis of a series of new xanthine derivatives. cellulosechemtechnol.ro The selection of the mobile phase composition and the pH are critical parameters that are optimized to achieve the desired separation and peak resolution.

The use of shorter columns packed with smaller particles is a recent trend in HPLC, enabling faster separations without a significant loss in resolution. lcms.cz Detection is commonly performed using a UV-Vis detector, as xanthine derivatives exhibit characteristic UV absorbance. cellulosechemtechnol.ro For example, the UV spectra of several new xanthine derivatives have been recorded to determine their maximum absorption wavelengths, which are then used for detection in HPLC analysis. cellulosechemtechnol.ro

Table 1: Representative HPLC Conditions for Xanthine Derivative Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase | Phenomenex C18 (250 mm x 4.6 mm, 5 µm) | cellulosechemtechnol.ro |

| Mobile Phase | 0.025 M disodium (B8443419) phosphate (pH 7.2): acetonitrile: methanol (65:15:20 v/v) | cellulosechemtechnol.ro |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Detection | UV at specific wavelengths (e.g., 240 nm, 270 nm) | cellulosechemtechnol.roresearchgate.net |

| Column Temperature | Ambient or controlled (e.g., 35°C) | oup.comrjptonline.org |

Spectroscopic Methods for Structural Elucidation

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the characteristic functional groups present in the molecule. For xanthine derivatives, the FTIR spectrum would be expected to show absorption bands corresponding to N-H, C=O (amide), C=C (aromatic), and S=O (sulfone) stretching vibrations. The analysis of these bands helps to confirm the presence of the xanthine core and the p-sulfophenyl substituent.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for conjugated systems like the one present in this compound. A related compound, 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine, exhibits UV absorption maxima (λmax) in methanol at 203 nm, 239 nm, and 301 nm. lgcstandards.com These absorptions are characteristic of the electronic structure of the substituted xanthine ring system.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including ¹H and ¹³C NMR, is one of the most powerful tools for determining the precise arrangement of atoms in a molecule.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their proximity to each other. For this compound, one would expect to see signals for the methyl protons at the N3 and N7 positions, as well as signals for the aromatic protons of the p-sulfophenyl group.

¹³C NMR: The carbon NMR spectrum reveals the number of different carbon atoms in the molecule. The chemical shifts of the carbon signals would be indicative of their hybridization and chemical environment, allowing for the assignment of each carbon atom in the xanthine and phenyl rings, including the carbonyl carbons and the carbons attached to the nitrogen and sulfur atoms.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can also provide information about its structure through fragmentation patterns. For this compound, the molecular formula is C₁₃H₁₂N₄O₅S. High-resolution mass spectrometry (HRMS) would provide a very accurate mass measurement, confirming the elemental composition of the molecule.

Table 2: Key Spectroscopic Data for Related Xanthine Derivatives

| Technique | Observed Data for 3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine | Reference |

|---|---|---|

| UV-Vis (in MeOH) | λmax: 203 nm, 239 nm, 301 nm | lgcstandards.com |

| Accurate Mass | 335.0688 | lgcstandards.com |

Radioligand Binding Assays in Receptor Affinity Determination

Radioligand binding assays are fundamental in pharmacological research to determine the affinity of a compound for a specific receptor. For this compound, these assays would be employed to quantify its binding affinity to adenosine (B11128) receptors, as many xanthine derivatives are known adenosine receptor antagonists. nih.govnih.gov

The general principle of a radioligand binding assay involves incubating a source of the target receptor (e.g., cell membranes expressing the receptor) with a radiolabeled ligand that is known to bind to the receptor. nih.gov Then, the ability of the unlabeled test compound, in this case, this compound, to displace the radioligand from the receptor is measured. nih.gov

Key components and steps in a radioligand binding assay for determining the affinity of this compound would include:

Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and selectivity for the specific adenosine receptor subtype of interest (e.g., A₁, A₂ₐ, A₂ₑ, or A₃) would be used. nih.govdntb.gov.ua

Receptor Source: This could be a homogenate of a tissue known to express the target receptor (e.g., rat brain) or membranes from cultured cells that have been engineered to express a specific human adenosine receptor subtype. nih.govnih.gov

Incubation: The receptor preparation, radioligand, and varying concentrations of this compound are incubated together to allow binding to reach equilibrium. nih.gov

Separation of Bound and Free Radioligand: After incubation, the receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters. nih.gov

Quantification: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

Data Analysis: The data are used to construct a competition curve, from which the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The IC₅₀ value can then be converted to a Ki value (inhibition constant), which represents the affinity of the test compound for the receptor. nih.gov

Bioanalytical Method Development for Quantification in Research Samples

The development of robust bioanalytical methods is essential for quantifying the concentration of this compound in various biological matrices, such as plasma, serum, or tissue homogenates. ijcrcps.com This is crucial for pharmacokinetic and pharmacodynamic studies. HPLC, often coupled with mass spectrometry (LC-MS), is the technique of choice for this purpose due to its high sensitivity and selectivity. bohrium.comnih.gov

Key aspects of bioanalytical method development for this compound include:

Sample Preparation: This is a critical step to remove interfering substances from the biological matrix and to concentrate the analyte. Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.gov The choice of method depends on the physicochemical properties of the analyte and the nature of the sample.

Chromatographic Conditions: Similar to purity analysis, RP-HPLC is typically used. The mobile phase, column, and other chromatographic parameters are optimized to achieve good separation of the analyte from endogenous components of the matrix and any potential metabolites.

Detection: While UV detection can be used, mass spectrometric detection (LC-MS or LC-MS/MS) is generally preferred for bioanalysis due to its superior sensitivity and specificity. bohrium.com Selected reaction monitoring (SRM) in LC-MS/MS provides a high degree of selectivity by monitoring a specific precursor ion to product ion transition for the analyte.

Method Validation: The developed bioanalytical method must be rigorously validated according to regulatory guidelines (e.g., from the FDA or EMA). Validation parameters include selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability of the analyte in the biological matrix under various storage and processing conditions.

Future Research Directions and Unexplored Avenues for 3,7 Dimethyl 8 P Sulfophenylxanthine

Advancements in Synthetic Approaches and Regio- and Stereoselective Derivatization Strategies

The synthesis of xanthine (B1682287) derivatives has traditionally relied on established methods like the Traube synthesis, which involves the condensation of a 5,6-diaminouracil (B14702) with a suitable carboxylic acid derivative. nih.gov For 8-phenylxanthines, this often involves the reaction of a 1,3-dialkyl-5,6-diaminouracil with a benzoic acid derivative. nih.gov However, future research is poised to move beyond these classical routes to embrace more advanced and efficient synthetic strategies.

Furthermore, achieving regio- and stereoselectivity in the derivatization of the xanthine scaffold remains a significant challenge and a ripe area for future investigation. The xanthine core presents multiple sites for substitution (N1, N3, N7, and C8), and controlling the position of functional group introduction is crucial for tuning the pharmacological profile of the resulting compounds. nih.gov Research into the reactivity patterns of the different nitrogen atoms in the xanthine ring has shown the order of N-alkylation to be N7 > N3 > N1, which can be exploited for regioselective synthesis. researchgate.net

Future synthetic endeavors could also explore the use of modern catalytic systems and greener reagents, such as methanesulfonic acid, to drive reactions under milder conditions. mdpi.com The stereoselective synthesis of xanthine derivatives, particularly those with chiral centers, is another underexplored avenue that could lead to compounds with enhanced potency and selectivity. researchgate.netyoutube.com

A summary of synthetic strategies for xanthine derivatives is presented in the table below.

| Synthetic Strategy | Description | Key Features |

| Traube's Synthesis | A classical method involving the condensation of a 5,6-diaminouracil with a carboxylic acid derivative. nih.gov | Well-established, versatile for various substitutions. nih.gov |

| One-Pot Synthesis | Streamlined synthesis in a single reaction vessel, often involving imine intermediates. nih.gov | Increased efficiency, reduced waste. nih.gov |

| Regioselective N-Alkylation | Exploits the differential reactivity of nitrogen atoms in the xanthine core to control substituent placement. researchgate.net | Precise control over molecular architecture. researchgate.net |

| Modern Catalysis | Employs novel catalysts and reagents like methanesulfonic acid for milder reaction conditions. mdpi.com | Environmentally friendly, potentially higher yields. mdpi.com |

Elucidation of Novel Molecular Targets and Signaling Pathways beyond Adenosine (B11128) Receptors

While 3,7-Dimethyl-8-p-sulfophenylxanthine is primarily characterized by its interaction with adenosine receptors, the broader family of xanthine derivatives has been shown to interact with a variety of other molecular targets. wikipedia.orgbiointerfaceresearch.com A crucial future research direction is to investigate whether this specific sulfophenylxanthine derivative exhibits similar polypharmacology.

One prominent alternative target for xanthines is the family of phosphodiesterase (PDE) enzymes. wikipedia.org PDEs are crucial regulators of intracellular second messengers like cyclic AMP (cAMP) and cyclic GMP (cGMP). Inhibition of PDEs can lead to a range of physiological effects, and some xanthines, like theophylline, are known non-selective PDE inhibitors. wikipedia.org Systematic screening of this compound against a panel of PDE isoforms could reveal novel activities.

Emerging evidence also points to other, less conventional targets for xanthine scaffolds. For example, certain xanthine derivatives have been reported to inhibit topoisomerase II, an enzyme critical for DNA replication and a target for some anticancer drugs. scite.ai Additionally, a novel class of tryptophan hydroxylase inhibitors, based on a xanthine-benzimidazole scaffold, has been designed. nih.gov Tryptophan hydroxylase is the rate-limiting enzyme in the synthesis of serotonin, a key neurotransmitter. nih.gov Investigating the potential of this compound to modulate these or other enzymes could open up entirely new therapeutic possibilities.

Future studies should employ a combination of in vitro enzymatic assays, binding studies, and cell-based functional assays to systematically screen for off-target effects and novel molecular interactions.

Integration of Advanced Computational Methodologies for Predictive Modeling

The application of advanced computational methodologies is set to revolutionize the study of compounds like this compound. semanticscholar.orgresearchgate.net Molecular modeling, in particular, offers a powerful toolkit for predicting biological activity, understanding structure-activity relationships (SAR), and guiding the design of new derivatives. semanticscholar.orgresearchgate.net

Future research should leverage techniques such as:

Molecular Docking: To predict the binding mode and affinity of this compound and its analogs with various molecular targets, including different adenosine receptor subtypes and potential off-targets.

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the ligand-receptor complex over time, providing insights into the stability of binding and the conformational changes induced in the target protein. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling: To develop mathematical models that correlate the structural features of a series of xanthine derivatives with their biological activity. streamlit.app These models can then be used to predict the activity of novel, unsynthesized compounds. streamlit.app Machine learning algorithms are increasingly being integrated into QSAR studies to enhance their predictive power. streamlit.app

These computational approaches can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the most promising predicted profiles, thereby reducing the time and cost associated with traditional trial-and-error methods.

The table below outlines key computational methodologies and their applications.

| Computational Methodology | Application for this compound |

| Molecular Docking | Predicting binding poses and affinities at adenosine receptors and other potential targets. |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic interactions between the compound and its target protein to understand binding stability. researchgate.net |

| QSAR Modeling | Developing predictive models for the bioactivity of new derivatives based on their chemical structure. streamlit.app |

Development of Irreversible Antagonists Based on the Sulfophenylxanthine Scaffold

The concept of irreversible antagonism, where a ligand forms a covalent bond with its target receptor, offers the potential for prolonged duration of action and unique pharmacological profiles. nih.gov The development of irreversible antagonists based on the sulfophenylxanthine scaffold represents a compelling and largely unexplored research avenue.

The design of such antagonists typically involves incorporating a reactive functional group into the ligand structure that can form a covalent bond with a specific amino acid residue within the receptor's binding pocket. nih.gov For instance, an isothiocyanate derivative of an 8-phenylxanthine (B3062520) has been designed to bind covalently to the A2B adenosine receptor. nih.govresearchgate.net This approach could be adapted to the this compound core.

Future research in this area would involve:

Computational Modeling: Identifying suitable amino acid residues (e.g., cysteine, lysine) within the binding sites of adenosine receptors that are accessible for covalent modification.

Rational Design and Synthesis: Synthesizing derivatives of this compound that incorporate appropriate reactive moieties (e.g., isothiocyanates, acrylamides, fluoromethylketones).

In Vitro Characterization: Evaluating the synthesized compounds for their ability to irreversibly inhibit receptor function using techniques such as washout experiments and mass spectrometry to confirm covalent bond formation.

The development of irreversible antagonists could lead to long-acting drugs with improved therapeutic efficacy for chronic conditions.

Application in Emerging Research Fields and Uncharted Biological Systems

While the primary therapeutic applications of adenosine receptor antagonists have been in areas like cardiovascular and respiratory diseases, emerging research is uncovering their potential in a host of other conditions. Future investigations should explore the utility of this compound in these new and uncharted territories.

One promising area is immuno-oncology . Adenosine in the tumor microenvironment is known to suppress the anti-tumor immune response, and antagonists of the A2A and A2B adenosine receptors are being investigated as a means to enhance the efficacy of cancer immunotherapies. nih.gov Given that 8-phenylxanthine derivatives can be potent A2B antagonists, exploring the effects of this compound in models of cancer is a logical next step. nih.gov

Other potential applications include:

Inflammatory Diseases: A2B receptor antagonists have shown therapeutic potential in models of inflammatory conditions such as asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease. nih.gov

Metabolic Disorders: There is growing interest in the role of adenosine signaling in conditions like diabetes. nih.gov

Renal Disease: Natural xanthine derivatives have long been known to have diuretic effects, and the mechanisms behind their renal activity are still being elucidated. nih.gov

Furthermore, the hydrophilic nature of the sulfophenyl group in this compound may limit its ability to cross the blood-brain barrier, making it a potentially interesting tool for studying peripheral versus central adenosine receptor-mediated effects. nih.gov

Q & A

Basic Research Questions

Q. What methodological approaches are used to synthesize 3,7-Dimethyl-8-p-sulfophenylxanthine, and how can reaction yields be optimized?

- Answer : The synthesis typically involves nucleophilic substitution reactions at the 8-position of xanthine derivatives. For example, 8-chloromethylxanthine intermediates (e.g., 3-phenyl-8-chloromethylxanthine) can react with sulfophenyl groups under reflux in aqueous dioxane or similar solvents . Optimization strategies include:

- Solvent selection : Dioxane-water mixtures improve solubility of intermediates .

- Reagent stoichiometry : Excess hydrazine hydrate or sulfophenylating agents enhance substitution efficiency .

- Temperature control : Reflux conditions (80–100°C) balance reaction rate and byproduct suppression .

Q. How can solubility challenges of this compound in aqueous media be addressed experimentally?

- Answer : The sulfophenyl group enhances hydrophilicity, but solubility can be further improved via:

- Salt formation : Reacting the free acid with amines (e.g., morpholine, benzylamine) to form water-soluble salts .

- pH adjustment : Solubility peaks in mildly alkaline conditions (pH 7–9) due to deprotonation of the sulfonic acid group .

- Co-solvent systems : DMSO or DMF (5–10% v/v) in buffered solutions increases dissolution without destabilizing the compound .

Q. What standardized techniques are employed to characterize this compound?

- Answer : Key methods include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR in DMSO-d identify substitution patterns and confirm sulfophenyl integration .

- Elemental analysis : Validates purity (>95%) by matching experimental vs. theoretical C, H, N, S percentages .

- High-Performance Liquid Chromatography (HPLC) : Reversed-phase C18 columns with UV detection (λ = 254 nm) assess purity and stability under varying pH .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility or stability data for this compound?

- Answer : Discrepancies often arise from variations in:

- Crystalline vs. amorphous forms : Use differential scanning calorimetry (DSC) to identify polymorphic differences impacting solubility .

- Analytical conditions : Standardize HPLC mobile phases (e.g., acetonitrile-phosphate buffer) to minimize column adsorption artifacts .

- Statistical validation : Apply ANOVA to compare data across studies, accounting for batch-to-batch variability .

Q. What strategies ensure regioselectivity during the introduction of the p-sulfophenyl group at the 8-position of xanthine?

- Answer : Regioselectivity is controlled by:

- Pre-functionalized intermediates : Using 8-chloromethylxanthine derivatives limits competing reactions at other positions .

- Catalytic additives : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance sulfophenyl group transfer in biphasic systems .

- Kinetic monitoring : In-situ FTIR tracks reaction progress to halt at the desired substitution stage .

Q. How can mechanistic studies elucidate the role of the sulfophenyl group in modulating biological activity?

- Answer : Advanced approaches include:

- Computational modeling : Density Functional Theory (DFT) calculates electron-withdrawing effects of the sulfophenyl group on xanthine’s binding affinity .

- Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of receptor-ligand interactions .

- Structure-activity relationship (SAR) : Compare bioactivity of sulfophenyl derivatives vs. methyl or halogen-substituted analogs .

Q. What frameworks guide the analysis of contradictory biological activity data in receptor-binding assays?

- Answer : Address discrepancies via:

- Dose-response normalization : Express activity as % inhibition relative to positive controls (e.g., theophylline) to minimize inter-lab variability .

- Meta-analysis : Pool data from multiple studies using random-effects models to identify outliers .

- Receptor subtype specificity : Use siRNA knockdowns or selective antagonists to isolate target receptors (e.g., adenosine A vs. A) .

Q. How does this compound compare to structurally related xanthines in terms of pharmacokinetic properties?

- Answer : Comparative studies require:

- In vitro assays : Microsomal stability tests (e.g., liver microsomes) to assess metabolic half-life vs. 3,7-dimethylxanthine derivatives .

- Permeability assays : Caco-2 cell monolayers quantify intestinal absorption, influenced by the sulfophenyl group’s polarity .

- Pharmacokinetic modeling : Compartmental analysis (e.g., NONMEM) predicts bioavailability differences based on logP and plasma protein binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.